(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-(4-nitrophenyl)-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one
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Overview
Description
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-(4-nitrophenyl)-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one is a complex organic compound with a unique structure that includes a quinoline core, a thiophene ring, and various functional groups such as hydroxyl, imino, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-(4-nitrophenyl)-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the thiophene ring through a cyclization reaction. The hydroxyl and imino groups are then added through subsequent functionalization steps. The nitrophenyl group is introduced via a nitration reaction, which requires careful control of reaction conditions to avoid over-nitration or unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-(4-nitrophenyl)-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-(4-nitrophenyl)-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dantrolene: A hydantoin derivative with muscle relaxant properties.
Other Quinoline Derivatives: Compounds with similar quinoline cores but different functional groups, which may exhibit different biological activities.
Uniqueness
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-(4-nitrophenyl)-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one is unique due to its combination of a quinoline core with a thiophene ring and multiple functional groups
Properties
IUPAC Name |
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-(4-nitrophenyl)-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c27-26-24(25(31)16-6-2-1-3-7-16)23(21-10-5-15-34-21)22-19(8-4-9-20(22)30)28(26)17-11-13-18(14-12-17)29(32)33/h1-3,5-7,10-15,23,27,31H,4,8-9H2/b25-24+,27-26? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZGDDUPJTZREZ-PYNDXIEHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(C3=CC=CC=C3)O)C(=N)N2C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CS5)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(/C(=C(/C3=CC=CC=C3)\O)/C(=N)N2C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CS5)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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